molecular formula C15H21NO4Si B1372205 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid CAS No. 1171920-49-2

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1372205
CAS No.: 1171920-49-2
M. Wt: 307.42 g/mol
InChI Key: LPAAHOPBWVHPDY-UHFFFAOYSA-N
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Description

The tert-butyldimethylsilyloxy group is a protective group used in organic synthesis . It’s often used to protect alcohols during reactions, and it can be removed afterwards . The compounds 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine and 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine are similar to the compound you’re asking about, but with a halogen atom instead of a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of these compounds includes a furo[3,2-b]pyridine ring with a tert-butyldimethylsilyloxy group attached . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group can react with various reagents. For example, it can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific compound. For example, 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a solid , and 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine also is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Shiotani and Morita (1986) described a convenient synthesis of furo[3,2-b]pyridine and its derivatives, which are important for the study of heterocyclic compounds (Shiotani & Morita, 1986).
  • Bencková and Krutošíková (1997) synthesized Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, demonstrating the potential of using furo[3,2-b]pyridine derivatives in creating new chemical entities (Bencková & Krutošíková, 1997).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. The tert-butyldimethylsilyloxy group is often used as a protective group in organic synthesis .

Future Directions

The future directions would depend on the specific use of the compound. The tert-butyldimethylsilyloxy group is a commonly used protective group in organic synthesis, and research is ongoing into new synthetic methods and applications .

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4Si/c1-15(2,3)21(4,5)19-9-11-7-12-13(20-11)6-10(8-16-12)14(17)18/h6-8H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAHOPBWVHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674091
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-49-2
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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